BIT225 - 917909-71-8

BIT225

Catalog Number: EVT-262749
CAS Number: 917909-71-8
Molecular Formula: C16H15N5O
Molecular Weight: 293.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BIT-225 is a NCp7 zinc finger inhibitor potentially for the treatment of HCV infection and HIV infection. BIT225 inhibits HIV-1 replication in myeloid dendritic cells. BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues. BIT225 against HIV-1 release from human macrophages.

Amantadine

Compound Description: Amantadine is an anti-influenza drug also known to inhibit the M2 ion channel activity of the influenza A virus. It has been studied for its potential antiviral activity against other viruses, including HCV. [, , ]

Relevance: Similar to BIT225, amantadine exhibits antiviral activity against HCV and is proposed to target the p7 protein, potentially acting as an allosteric inhibitor of the p7 ion channel. [, , , ] Both compounds are considered for their ability to interfere with the function of viral ion channels.

Hexamethylene Amiloride

Compound Description: Hexamethylene amiloride (HMA) is an inhibitor of the HCV p7 channel. []

Relevance: Like BIT225, HMA targets the HCV p7 protein and is known to block its ion channel activity. [] This suggests a similar mechanism of action for both compounds.

N-nonyl-deoxynojirimycin (NN-DNJ)

Compound Description: NN-DNJ is an iminosugar with broad-spectrum antiviral activity. It inhibits the replication of various viruses, including HIV and HCV. []

Relevance: NN-DNJ, similar to BIT225, has demonstrated antiviral activity against HCV. [] Although the specific mechanism of action of NN-DNJ against HCV is not fully elucidated, it highlights a potential common target or pathway shared with BIT225.

Boldine

Compound Description: Boldine is a natural alkaloid found in the boldo tree (Peumus boldus). It possesses various pharmacological properties, including antioxidant and anti-inflammatory activities. []

Ixoratannin A-2

Compound Description: Ixoratannin A-2 is a hydrolysable tannin isolated from the African plant Ixora spp. []

Benzamine

Compound Description: Benzamine is a non-selective adrenergic receptor antagonist with potential antiviral properties. []

Relevance: Like BIT225, benzamine has been investigated for its ability to interact with and potentially inhibit the HCV p7 protein. [] This suggests a possible shared target and mechanism of action.

Source and Classification

BIT-225 was developed by Biotron Limited, an Australian biotechnology company focused on antiviral drug development. The compound is classified as an antiviral agent, specifically targeting viral ion channels involved in the life cycle of HIV-1 and SARS-CoV-2. Its mechanism involves inhibiting the function of the Vpu protein, which is essential for viral release and pathogenesis.

Synthesis Analysis

The synthesis of BIT-225 involves a multi-step chemical process that has been optimized to ensure high yield and purity. The compound is synthesized from readily available starting materials through a series of reactions that include:

  1. Formation of Key Intermediates: Initial steps involve the formation of imidazole derivatives which are critical for the biological activity of BIT-225.
  2. Coupling Reactions: Subsequent coupling reactions are employed to attach various aryl groups to the imidazole core, enhancing its potency against viral proteins.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels suitable for biological testing.

Technical parameters such as reaction temperature, time, and solvent choice are carefully controlled to optimize yield and minimize side reactions. The synthesis has been documented in scientific literature detailing its efficacy against HIV-1 .

Molecular Structure Analysis

BIT-225 has a complex molecular structure characterized by its imidazole core, which is essential for its interaction with the Vpu protein. The molecular formula of BIT-225 is C₁₅H₁₃N₃O₂, indicating it contains 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.

Structural Features

  • Imidazole Ring: Central to its mechanism, facilitating interaction with viral proteins.
  • Aromatic Substituents: Enhance hydrophobic interactions with the target protein.
  • Functional Groups: Various functional groups contribute to its solubility and bioactivity.

Molecular dynamics simulations have indicated that hydrophobic interactions are pivotal for BIT-225's binding affinity to Vpu .

Chemical Reactions Analysis

BIT-225 undergoes several chemical reactions during its interaction with viral proteins:

  1. Ion Channel Inhibition: BIT-225 inhibits ion channel activity mediated by Vpu in HIV-1, preventing proper viral assembly and release.
  2. Antiviral Activity: In vitro studies demonstrate that BIT-225 significantly reduces HIV-1 replication in myeloid cells by interfering with Vpu's function .
  3. SARS-CoV-2 Interaction: BIT-225 also inhibits the E protein ion channels in SARS-CoV-2, showcasing broad-spectrum antiviral potential .

The compound's efficacy has been validated through various assays measuring viral load reduction and cellular viability.

Mechanism of Action

The mechanism of action of BIT-225 primarily revolves around its inhibition of the Vpu protein:

  1. Targeting Vpu Protein: BIT-225 binds to the transmembrane domain of Vpu, disrupting its ability to form ion channels necessary for HIV release.
  2. Post-integration Effects: The compound does not inhibit reverse transcriptase or protease directly but affects later stages in the viral life cycle .
  3. Immune Modulation: Clinical studies indicate that BIT-225 can enhance immune responses by increasing activated T cells and natural killer cells in treated individuals .

The selective inhibition of Vpu contributes to reduced viral fitness and enhanced immune recognition of infected cells.

Physical and Chemical Properties Analysis

BIT-225 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within expected ranges for similar compounds.

These properties are crucial for determining optimal formulations for clinical use.

Applications

BIT-225 has several promising applications:

  1. Antiviral Therapy: Primarily developed for treating HIV-1 infections; currently undergoing Phase II clinical trials to assess its efficacy when combined with existing antiretroviral therapies .
  2. SARS-CoV-2 Treatment: Demonstrated potential against SARS-CoV-2 variants, highlighting its utility in managing COVID-19 .
  3. Research Tool: Used in laboratory settings to study Vpu function and develop further antiviral agents targeting similar pathways.
Virological Mechanisms of Action

Inhibition of Viral Ion Channel (Viroporin) Activity

Viroporins are virally encoded ion channels critical for viral assembly, release, and immune evasion. BIT-225 (N-carbamimidoyl-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthamide) targets conserved viroporins across multiple viruses, disrupting ion conductance and downstream viral functions [1] [2] [5].

Structural and Functional Targeting of HIV-1 Vpu Transmembrane Domains

BIT-225 specifically inhibits the cation-selective ion channel activity of the HIV-1 Vpu protein. In planar phospholipid bilayer assays, BIT-225 (at 2.25 ± 0.23 µM) blocks ion flow through oligomerized Vpu transmembrane helical domains (residues 1–32). This inhibition occurs without affecting Vpu’s structural integrity or its interaction with host factors like β-TrCP. The compound’s selectivity is evidenced by its lack of activity against HIV-2 (which lacks Vpu) and minimal effects on endogenous host ion channels [1] [6].

Disruption of SARS-CoV-2 Envelope (E) Protein Ion Conductance

BIT-225 inhibits SARS-CoV-2 E protein ion channel activity in Xenopus laevis oocytes, with an EC~50~ of ~2.5 µM. It shows broad-spectrum activity against six SARS-CoV-2 variants (Alpha, Beta, Delta, Omicron) in Calu-3 and Vero-E6 cells, reducing viral titers by 3.5 log~10~. Crucially, BIT-225 does not inhibit endogenous calcium-activated currents (e.g., TMEM16A), confirming its specificity for viral ion channels [2].

Suppression of HCV p7 Viroporin-Mediated Assembly and Release

BIT-225 inhibits hepatitis C virus (HCV) p7 viroporin activity, disrupting proton conductance essential for virion maturation. This action synergizes with interferon-α2b, enhancing overall antiviral efficacy. BIT-225 reduces HCV replication in hepatocyte models, though detailed structural mechanisms remain under investigation [4] [6].

Table 1: BIT-225 Antiviral Activity Against Key Viroporins

VirusTarget ProteinEC~50~Mechanistic Evidence
HIV-1Vpu2.25 ± 0.23 µMIon flux inhibition in lipid bilayers; no activity against ΔVpu mutants
SARS-CoV-2E protein2.5–5.0 µMCurrent blockade in oocytes; consistent activity across variants
HCVp7Not reportedSynergy with IFN-α2b; reduced virion release

Post-Integration Viral Lifecycle Inhibition

BIT-225 acts late in the viral lifecycle, disrupting processes after viral genome integration.

Late-Phase Blockade of Virion Budding in Macrophages and Dendritic Cells

In HIV-1-infected monocyte-derived macrophages (MDM), BIT-225 (20 µM) reduces viral release by 74.5% (±0.6%) by trapping virions within virus-containing compartments (VCCs). Similarly, in monocyte-derived dendritic cells (MDDC), it inhibits viral release by 74.5% after 14 days. This compartmentalization is linked to BIT-225’s disruption of Vpu-mediated ion flux, which is essential for virion release from intracellular reservoirs [1] [3].

Reduction of Viral Particle Infectivity via Altered Virion Morphology

BIT-225 reduces the infectivity of released HIV-1 virions by 6-fold, as measured by TZM-bl assays. Electron microscopy reveals virions produced under BIT-225 treatment exhibit structural abnormalities, including incomplete core condensation and envelope defects. For SARS-CoV-2, BIT-225-treated mice show 4000-fold reductions in lung viral titers, correlating with reduced infectivity of progeny virions [1] [2].

Host Protein Interaction Modulation

Antagonism of Vpu-Mediated BST-2/Tetherin Downregulation

BIT-225 does not inhibit Vpu-mediated tetherin antagonism. In T-cell lines, BIT-225 (up to 50 µM) fails to restore tetherin cell-surface expression or prevent Vpu-induced tetherin degradation. Bioluminescence resonance energy transfer (BRET) assays confirm it does not disrupt Vpu-tetherin binding. This confirms its effects are specific to viroporin function, not tetherin modulation [6].

Impact on Endolysosomal Trafficking in Myeloid Lineage Cells

BIT-225 disrupts endolysosomal trafficking in macrophages and dendritic cells. In HIV-1-infected MDDC, it reduces viral transfer to CD4+ T-cells by 70.5% (±20.3%) by sequestering virions within endolysosomal compartments. This impairs both cis (post-integration) and trans (virological synapse) viral dissemination, limiting spread to permissive cells [3].

Table 2: BIT-225 Antiviral Effects in Myeloid Cell Reservoirs

Cell TypeVirusKey EffectReduction vs. Control
Monocyte-derived macrophagesHIV-1Viral release inhibition74.5% (±0.6%)
Monocyte-derived dendritic cellsHIV-1Viral transfer to CD4+ T-cells70.5% (±20.3%)
Lung macrophages (K18-hACE2 mice)SARS-CoV-2Viral load reduction3.5 log~10~

Properties

CAS Number

917909-71-8

Product Name

BIT-225

IUPAC Name

N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

InChI

InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22)

InChI Key

WVROWPPEIMRGAB-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N

Solubility

Soluble in DMSO

Synonyms

BIT225
N-(5-(1-methyl-1H-pyrazol-4-yl)-napthalene-2-carbonyl)guanidine

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.